molecular formula C17H23ClN2O2 B267002 N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide

Cat. No. B267002
M. Wt: 322.8 g/mol
InChI Key: JKSIVFNJQNWRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide, also known as BAY 11-7082, is a synthetic small molecule that has been widely used in scientific research. It was first identified as an inhibitor of nuclear factor-kappaB (NF-κB) activation, which is a transcription factor that plays a critical role in regulating immune and inflammatory responses. Since then, BAY 11-7082 has been found to have a broad range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Mechanism of Action

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 has been reported to have multiple targets in addition to NF-κB, including the proteasome, histone deacetylases (HDACs), and kinases. It can also induce the formation of reactive oxygen species (ROS) and disrupt mitochondrial function, leading to apoptosis in cancer cells. The exact mechanism of action of N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It can inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 also has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has been used to treat inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, in animal models. N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 has also been shown to have anti-viral effects against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 is a relatively stable and soluble compound that can be easily synthesized and stored. It has been extensively studied and validated as a tool compound for studying NF-κB signaling and other biological processes. However, N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 also has some limitations, such as its non-specificity and potential off-target effects. It can also induce oxidative stress and apoptosis in normal cells at high concentrations.

Future Directions

There are many potential future directions for the research of N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082. One direction is to investigate its efficacy and safety in preclinical and clinical trials for cancer treatment and inflammatory diseases. Another direction is to explore its potential as a therapeutic agent for viral infections, such as HIV and HBV. It is also important to further elucidate the mechanism of action of N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 and identify its specific targets and pathways. In addition, the development of more specific and potent inhibitors of NF-κB and other biological targets may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 can be synthesized from 2-chloro-5-nitrobenzoic acid and cyclohexanecarboxylic acid through a series of chemical reactions, including nitration, reduction, amidation, and acylation. The final product is obtained as a white crystalline powder with a purity of over 99%.

Scientific Research Applications

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide 11-7082 has been widely used in scientific research as a tool compound to study the role of NF-κB in various biological processes. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB-dependent gene expression, which is involved in many cellular processes, such as inflammation, apoptosis, and cell proliferation.

properties

Product Name

N-[5-(butyrylamino)-2-chlorophenyl]cyclohexanecarboxamide

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H23ClN2O2/c1-2-6-16(21)19-13-9-10-14(18)15(11-13)20-17(22)12-7-4-3-5-8-12/h9-12H,2-8H2,1H3,(H,19,21)(H,20,22)

InChI Key

JKSIVFNJQNWRPU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2CCCCC2

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.